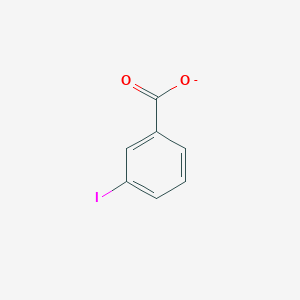

3-Iodobenzoate

説明

Significance and Research Trajectories

The primary significance of 3-iodobenzoate and its derivatives lies in their role as versatile precursors in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of chemical reactions. This property is extensively exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form new carbon-carbon bonds. ontosight.ai This capability has established this compound derivatives as valuable starting materials for the construction of complex organic molecules, including those with applications as pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai

Research trajectories for this compound have evolved from its use in fundamental organic synthesis to more specialized and advanced applications. A prominent research direction is in the field of medicinal chemistry and nuclear medicine, specifically in the development of radiolabeling agents. researchgate.net Derivatives such as N-succinimidyl 3-[I]iodobenzoate ([I]SIB) are employed for the indirect radioiodination of proteins, peptides, and antibodies. researchgate.netbiosynth.com This method produces radiolabeled biomolecules that are more stable in vivo compared to those produced by direct iodination methods. researchgate.net

Further research has focused on refining these labeling agents to improve their properties. For instance, N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) and its isomer, N-succinimidyl 3-guanidinomethyl-5-iodobenzoate (iso-SGMIB), were developed as "residualizing" labels. nih.govnih.gov These agents are designed so that after an antibody-drug conjugate is internalized by a target cell, the radioactive iodine remains trapped within the cell, enhancing the efficacy of radioimmunotherapy or the clarity of diagnostic imaging. nih.govnih.gov Another trajectory involves the creation of bifunctional building blocks, such as 4-Formylphenyl this compound, which contains two distinct reactive sites, allowing for sequential and controlled chemical modifications. vulcanchem.com

Scope of Academic Inquiry into this compound

The academic inquiry into this compound is broad, spanning several key areas of chemical science.

Organic Synthesis: A substantial body of research focuses on using this compound esters as foundational materials for synthesizing more complex structures. The reactivity of the iodo group allows for its participation in numerous coupling reactions. For example, Ethyl this compound is a common starting material for creating a variety of organic compounds. sigmaaldrich.comsigmaaldrich.com Research has demonstrated its use in preparing arylzinc halides, functionalized arylmagnesium compounds, and as a key component in the palladium-catalyzed synthesis of substituted quinolin-2(1H)-ones. sigmaaldrich.com It is also a precursor for synthesizing benzimidazole (B57391) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

Table 1: Synthetic Applications of Ethyl this compound

| Reactant | Product Synthesized | Significance/Application Area | Reference |

|---|---|---|---|

| Ethyl this compound | Arylzinc bromide | Intermediate for cross-coupling reactions | sigmaaldrich.com |

| Ethyl this compound | Functionalized arylmagnesium compound | Grignard-type reagent for further synthesis | sigmaaldrich.com |

| Ethyl this compound | Ethyl 3-phenylbenzoate | Biaryl compound synthesis | sigmaaldrich.com |

| Ethyl this compound | Ethyl 3-(1-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzoate | Heterocyclic compound synthesis for potential pharmaceutical applications | sigmaaldrich.com |

| Ethyl this compound | 3-(1H-benzo[d]imidazol-1-yl)benzoic acid | Precursor for benzimidazole-based derivatives | researchgate.net |

Medicinal Chemistry and Radiopharmaceuticals: A significant area of academic inquiry is the development of this compound derivatives for medical applications, particularly for diagnostic imaging (PET and SPECT) and targeted radiotherapy. researchgate.netnih.gov The ability to incorporate a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into a stable molecule that can be attached to a biologically active vector, such as a monoclonal antibody or peptide, is of high value. researchgate.netnih.gov N-succinimidyl this compound (SIB) and its derivatives are archetypal prosthetic agents for this purpose. researchgate.net Research in this area focuses on synthesizing novel tin precursors, optimizing radiolabeling yields, and evaluating the in vitro and in vivo performance of the resulting radioconjugates. researchgate.netnih.govnih.gov

Table 2: this compound Derivatives in Radiopharmaceutical Research

| Derivative Name | Abbreviation | Key Feature/Application | Reference |

|---|---|---|---|

| N-succinimidyl 3-[I]iodobenzoate | [I]SIB | Agent for indirect radioiodination of proteins and peptides. | researchgate.net |

| N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate | [I]SGMIB | Residualizing agent for labeling internalizing proteins and antibodies, enhancing tumor targeting. | nih.govnih.gov |

| N-succinimidyl 3-guanidinomethyl-5-[I]iodobenzoate | iso-[I]SGMIB | Isomeric version of SGMIB developed to improve radiochemical synthesis yields. | nih.gov |

Materials Science: The academic scope also extends to materials science, where derivatives of this compound can be used to prepare advanced materials. ontosight.ai These can include specialized polymers and organic electronic devices, leveraging the synthetic versatility of the iodobenzoate scaffold to build large, functional molecular architectures. ontosight.ai

Structure

3D Structure

特性

CAS番号 |

7229-06-3 |

|---|---|

分子式 |

C7H4IO2- |

分子量 |

247.01 g/mol |

IUPAC名 |

3-iodobenzoate |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 |

InChIキー |

KVBWBCRPWVKFQT-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)I)C(=O)[O-] |

正規SMILES |

C1=CC(=CC(=C1)I)C(=O)[O-] |

同義語 |

3-iodobenzoate 3-iodobenzoic acid 3-iodobenzoic acid, 123I-labeled 3-iodobenzoic acid, 131I-labeled 3-iodobenzoic acid, sodium salt 3-iodobenzoic acid, sodium salt, 131I-labeled m-iodobenzoate |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Iodination Strategies for Benzoate (B1203000) Scaffolds

The direct iodination of benzoate scaffolds is a primary method for the synthesis of 3-iodobenzoate. This approach involves the introduction of an iodine atom onto the benzene (B151609) ring of a benzoate derivative. Due to the electron-withdrawing nature of the carboxylate group, the benzene ring is deactivated, which can make direct iodination challenging. Consequently, these reactions often require strong activating conditions or specific reagents to achieve the desired meta-substitution.

One common strategy involves the use of molecular iodine in the presence of an oxidizing agent. For instance, the iodination of benzoic acid can be achieved, although yields can be modest. google.com More effective methods for deactivated arenes, such as benzoic acid, utilize reagents like bis(pyridine)iodonium tetrafluoroborate (B81430) in the presence of a strong acid like triflic acid, which has been shown to produce 3-iodobenzoic acid in high yield. acs.org Another approach employs iodine and sodium periodate (B1199274) in the presence of an acid catalyst. google.com The reaction of an aromatic compound with iodine and an equimolecular mixture of aluminum and copper(II) chlorides has also been reported as a widely applicable method for preparing aryl iodides. rsc.org

For electron-rich systems, such as p-hydroxybenzoic acid derivatives, iodination can proceed under milder conditions. However, for deactivated substrates like benzoic acid, more robust methods are necessary to overcome the reduced reactivity of the aromatic ring. acs.orgresearchgate.net

Esterification Routes to this compound Derivatives

A highly common and straightforward method for the synthesis of this compound esters is through the esterification of 3-iodobenzoic acid. plos.orgnih.gov This acid is readily available commercially and can be prepared via the direct iodination methods mentioned previously. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method. researchgate.net

For example, ethyl this compound can be synthesized by reacting 3-iodobenzoic acid with ethanol (B145695) using a suitable catalyst. plos.org Similarly, isobutyl this compound is prepared by the acid-catalyzed esterification of 3-iodobenzoic acid with isobutanol. acs.org A typical procedure involves refluxing the reactants in a solvent like acetonitrile (B52724) with a catalytic amount of sulfuric acid. acs.org

| Esterification Method | Reactants | Typical Conditions | Reference(s) |

| Fischer Esterification | 3-Iodobenzoic acid, Alcohol (e.g., Ethanol, Methanol) | Acid catalyst (e.g., H₂SO₄), Reflux | plos.orgresearchgate.net |

| Acid-Catalyzed Esterification | 3-Iodobenzoic acid, Isobutanol | Sulfuric acid, Acetonitrile, Reflux | acs.org |

| Schotten-Baumann Reaction | 3-Iodobenzoyl chloride, Alcohol | Base (e.g., NaOH) | acs.org |

Enzyme-Catalyzed Synthetic Approaches (e.g., Laccase-Mediated Iodination)

Enzyme-catalyzed reactions offer an environmentally benign alternative for the synthesis of halogenated compounds. Laccases, a class of multi-copper oxidoreductases, have been investigated for their ability to catalyze iodination reactions. These enzymes use molecular oxygen as an oxidant to oxidize iodide (I⁻) to a more reactive iodine species (I₂), which can then iodinate susceptible substrates. rsc.orgnih.gov

Research has demonstrated the successful laccase-catalyzed iodination of phenolic compounds, including those that resemble substructures of lignin. rsc.org For example, vanillin (B372448) has been converted to iodovanillin using a laccase from Trametes versicolor in the presence of potassium iodide. rsc.org Studies have also shown that p-hydroxybenzoic acid derivatives can undergo laccase-catalyzed iodination. The efficiency of these reactions can often be enhanced by the use of redox mediators, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). rsc.orgnih.gov

While the laccase-mediated iodination of electron-rich phenolic acids is established, there is a lack of specific literature detailing the direct enzymatic iodination of non-activated substrates like benzoic acid to produce 3-iodobenzoic acid. researchgate.net However, the field of biocatalysis is rapidly advancing. A recent study in June 2025 characterized the first flavin-dependent iodinase that acts on a carrier protein-dependent substrate to form an iodo-thiobenzoate during the biosynthesis of the natural product calicheamicin (B1180863) γ1I. This discovery highlights the potential of enzymatic systems for the iodination of benzoate-like structures, even though it represents a highly specific biological pathway rather than a general synthetic method.

Palladium-Catalyzed Synthesis and Derivatization

The carbon-iodine bond in this compound is a key feature that allows for a wide range of palladium-catalyzed reactions, making it an important building block in organic synthesis. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

This compound esters are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a prominent application. plos.org This reaction is frequently used to synthesize complex molecules containing an alkyne moiety. For example, ethyl this compound can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. plos.org These reactions are crucial in the synthesis of natural products, biologically active molecules, and materials for molecular electronics.

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide. This compound derivatives readily participate in Suzuki reactions, coupling with a variety of aryl or vinyl boronic acids or their esters. This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and other functional materials. For instance, methyl 4-iodobenzoate (B1621894) has been shown to undergo Suzuki coupling to form the corresponding biaryl product with high yield.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond | Reference(s) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl-Alkyne (C(sp²)-C(sp)) | plos.org |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Aryl-Aryl or Aryl-Vinyl (C(sp²)-C(sp²)) |

Arylzinc Bromide and Arylmagnesium Compound Formation

This compound can be converted into organometallic reagents, such as arylzinc and arylmagnesium compounds, which are themselves versatile intermediates.

Arylzinc bromide can be prepared from ethyl this compound through a reaction with isopropylmagnesium bromide followed by transmetallation with zinc bromide. These organozinc reagents are valuable for subsequent cross-coupling reactions, such as the Negishi coupling. A general procedure involves cooling a solution of ethyl this compound and adding isopropylmagnesium chloride-lithium chloride complex, followed by the addition of zinc chloride.

Similarly, functionalized arylmagnesium compounds (Grignard reagents) can be generated from this compound derivatives. The formation of these Grignard reagents can be achieved through halogen-metal exchange reactions. For example, reacting methyl 4-iodobenzoate with isopropylmagnesium bromide at low temperatures affords the corresponding aryl Grignard reagent. These organomagnesium compounds are highly reactive nucleophiles used in a vast array of chemical transformations.

Hypervalent Iodine Reagent Applications in Synthesis

Hypervalent iodine reagents are compounds where an iodine atom has a formal oxidation state higher than +1. They are valued as mild, selective, and environmentally friendly oxidizing agents. While they are often used to perform iodinations, they also have broader applications in synthesis.

Specifically, hypervalent iodine(III) reagents can be used to synthesize other valuable compounds from iodoarenes. For example, iodoarenes can be oxidized to form (diacetoxyiodo)arenes using reagents like sodium perborate (B1237305) in acetic acid or m-chloroperoxybenzoic acid. These resulting hypervalent iodine compounds can then be used in a variety of oxidative transformations. acs.org

Microwave-Assisted Organic Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scielo.br An improved protocol for synthesizing benzimidazole (B57391) derivatives using ethyl this compound as a starting material has been reported. researchgate.net This method highlights the efficiency of microwave irradiation in facilitating complex organic transformations.

Another application of microwave-assisted synthesis involves the preparation of 3-substituted indole (B1671886) derivatives. A three-component domino reaction of phenylglyoxal (B86788) monohydrate, an aromatic amine, and 4-hydroxycoumarin, catalyzed by trifluoroacetic acid under microwave irradiation, provides a successful route to these indole derivatives. sioc-journal.cn Similarly, functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been synthesized from anilines through a palladium-catalyzed intramolecular oxidative coupling under microwave conditions, resulting in excellent yields and high regioselectivity. mdpi.com

The synthesis of benzodiazepine-2,5-diones and their 7-iodo derivatives also benefits from microwave irradiation. Using isatoic anhydride (B1165640) or 6-iodoisatoic anhydride and various α-amino acids, the target products were obtained in good yields (up to 71%) with a significantly reduced reaction time of just 3 minutes at 130 °C. scielo.br Furthermore, the solventless synthesis of 3-substituted coumarins and benzocoumarins from corresponding enaminones can be rapidly achieved by microwave irradiation. mdpi.com

Synthesis of Substituted this compound Intermediates

The strategic placement of various substituents on the this compound core is crucial for its use as a versatile intermediate in the synthesis of pharmaceuticals and other functional molecules.

Amino-substituted 3-Iodobenzoates

Amino-substituted 3-iodobenzoates are key intermediates in the synthesis of various biologically active compounds. For instance, methyl 4-amino-3-iodobenzoate can be prepared by the iodination of methyl 4-aminobenzoate (B8803810) using iodine monochloride in acetic acid, achieving a 74% yield. imperial.ac.uk This compound serves as a precursor for more complex structures, such as those used in the solid-phase synthesis of 2,3-disubstituted indoles. imperial.ac.uk

A novel synthetic route has been developed for 3-amino-5-halo-2-iodobenzoates, which are valuable starting materials in pharmaceutical synthesis. researchgate.net The process begins with commercially available 2-aminobenzoates, which are nitrated at the C3 position, followed by the conversion of the C2-amino group to an iodide, and finally, reduction of the C3-nitro group to an amino group. This method has been successfully applied on a 50 mmol scale. researchgate.net

In another example, methyl 4-amino-3-chloro-5-iodobenzoate is synthesized through the esterification of 4-amino-3-chloro-5-iodobenzoic acid with methanol. This compound is a critical intermediate for creating nitrogen-containing benzoannulated heterocycles.

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl 4-aminobenzoate | ICl, AcOH | Methyl 4-amino-3-iodobenzoate | 74% | imperial.ac.uk |

| 2-Aminobenzoates | 1. Nitration 2. Iodination 3. Reduction | 3-Amino-5-halo-2-iodobenzoates | Good | researchgate.net |

| 4-Amino-3-chloro-5-iodobenzoic acid | Methanol, H₂SO₄ | Methyl 4-amino-3-chloro-5-iodobenzoate | - |

Hydroxy-substituted 3-Iodobenzoates

Hydroxy-substituted 3-iodobenzoates are also important synthetic intermediates. A photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones provides a route to various 3-hydroxybenzoic acid derivatives. cdnsciencepub.com For example, irradiation of a specific bicyclic ketone in acetone (B3395972) yields the corresponding 3-hydroxybenzoate in 80% yield. cdnsciencepub.com

Enzymatic methods have also been employed for the synthesis of these compounds. The laccase-catalyzed iodination of methyl 4-hydroxybenzoate (B8730719) using potassium iodide can produce methyl 4-hydroxy-3-iodobenzoate and methyl 4-hydroxy-3,5-diiodobenzoate. rsc.org

| Starting Material | Method | Product(s) | Yield | Reference |

| Substituted bicyclo[3.1.0]hex-3-en-2-one | Photochemical rearrangement | 3-Hydroxybenzoate derivative | 80% | cdnsciencepub.com |

| Methyl 4-hydroxybenzoate | Laccase-catalyzed iodination with KI | Methyl 4-hydroxy-3-iodobenzoate & Methyl 4-hydroxy-3,5-diiodobenzoate | 35% & 54% | rsc.org |

| Methyl 5-cyano-2-hydroxybenzoate | - | Methyl 5-cyano-2-hydroxy-3-iodobenzoate | - |

Halogenated 3-Iodobenzoates (e.g., Bromo-iodobenzoates)

3-Iodobenzoates can be further functionalized with other halogens, creating di- or poly-halogenated intermediates. For instance, 3-bromo-5-iodobenzoic acid is a commercially available reagent used in the preparation of various compounds, including methyl 3-bromo-5-iodobenzoate. thermofisher.comsigmaaldrich.com

The synthesis of methyl 2-amino-5-bromo-3-iodobenzoate can be achieved by reacting methyl 2-amino-5-bromobenzoate with N-iodosuccinimide in acetic acid, yielding the product in 82% as a light brown solid. chemicalbook.com Another synthetic route involves the diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, followed by reaction with an iodide source to produce 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. google.com

The reaction of copper acetate (B1210297) with 3-iodobenzoic acid can lead to the formation of Cu₂(this compound)₄ paddlewheel structures, which have been studied for the development of coordination networks. rsc.orgrsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl 2-amino-5-bromobenzoate | N-Iodosuccinimide, Acetic Acid | Methyl 2-amino-5-bromo-3-iodobenzoate | 82% | chemicalbook.com |

| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | NaNO₂, Iodide | 4-Bromo-5-fluoro-2-iodobenzoic acid methyl ester | - | google.com |

| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl 2. KI, H₂SO₄ | 5-Bromo-2-iodobenzoic acid | 87% | chemicalbook.com |

Strategies for Radiolabeling and Functionalization

The introduction of a radioactive iodine isotope into the this compound structure is a key strategy for developing radiopharmaceuticals for imaging and therapy.

Precursor Synthesis for Radioiodination (e.g., Stannyl Precursors)

A widely used method for radioiodination involves the use of organotin precursors, such as trialkylstannyl benzoates. These precursors readily undergo radioiododestannylation to introduce a radioactive iodine atom.

N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) is a common precursor for the synthesis of N-succinimidyl 3-[I]iodobenzoate ([I]SIB). researchgate.netnih.gov The radioiodination of STB can be achieved with high radiochemical yields, for example, 80% using tert-butylhydroperoxide as an oxidant or 96% using Iodogen. researchgate.netiaea.org This method is advantageous as it produces radioiodinated proteins that are more stable in vivo compared to those labeled by direct electrophilic methods. nih.gov

Similarly, N-succinimidyl 2,4-dimethoxy-3-(trialkylstannyl)benzoates have been synthesized as precursors for N-succinimidyl 2,4-dimethoxy-3-iodobenzoate (SDMIB), another agent for radioiodinating monoclonal antibodies. nih.gov For labeling internalizing proteins and peptides, N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) is used. Its synthesis involves the radioiodination of a tin precursor, N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate, followed by deprotection. nih.govcapes.gov.brabx.de

| Precursor | Product | Radiochemical Yield | Reference |

| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) | N-succinimidyl 3-[I]iodobenzoate ([I]SIB) | 80% | researchgate.net |

| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) | N-succinimidyl 3-[¹²⁵I]iodobenzoate (S¹²⁵IB) | 96% | iaea.org |

| N-succinimidyl 2,4-dimethoxy-3-(trialkylstannyl)benzoates | N-succinimidyl 2,4-dimethoxy-3-iodobenzoate (SDMIB) | - | nih.gov |

| N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate | N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) | - | nih.govcapes.gov.br |

N-Succinimidyl this compound Conjugation Techniques

N-Succinimidyl this compound (SIB) is an acylation agent utilized for the indirect labeling of proteins and peptides. researchgate.netnih.gov The technique involves conjugating the SIB molecule, which carries an iodine atom, to a biomolecule. This method is an alternative to direct electrophilic iodination of tyrosine residues and has been shown to yield radioiodinated proteins that are considerably more stable in vivo. researchgate.netnih.gov The conjugation chemistry centers on the N-hydroxysuccinimide (NHS) ester group within the SIB structure. This group readily reacts with primary amine groups, such as the ε-amino group of lysine (B10760008) residues, present on the surface of proteins and peptides, forming a stable amide bond. ontosight.aismolecule.com

The process is often used for radioiodination, where a radioactive isotope of iodine is incorporated into the SIB molecule prior to conjugation. A common synthetic route for radiolabeled SIB ([I]SIB) involves its tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB). researchgate.netnih.gov The radioiododestannylation of the STB precursor using an oxidant like tert-butylhydroperoxide allows for the efficient production of [I]SIB. researchgate.net This indirect labeling approach is valued because it helps preserve the biological function of the protein by modifying lysine residues rather than the potentially more sensitive tyrosine residues. acs.org

Research Findings

Studies have demonstrated the efficacy and influencing factors of SIB conjugation. The coupling efficiency of the reaction is significantly affected by parameters such as protein concentration and pH. nih.gov Research comparing SIB to other labeling agents, such as the Bolton-Hunter reagent, has shown that protein-labeling yields with SIB can be approximately twice as high. nih.govacs.org The stability of the resulting conjugate is a key advantage; antibodies labeled using SIB exhibit less susceptibility to deiodination in vivo compared to those labeled via direct iodination methods. nih.gov

The synthesis of N-succinimidyl this compound (SIB) and its precursor N-succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE or STB) has been documented with specific yields. One study reported the synthesis yield of ATE to be 45.4% and the subsequent conversion to SIB to have a yield of 71.4%. xml-journal.net For radiolabeling, the tin precursor is labeled with an iodine isotope, such as ¹²⁵I, with high efficiency before conjugation to the target protein. xml-journal.net

Table 1: Synthesis and Radiolabeling Yields of SIB and Related Reagents

| Compound/Process | Reagents/Method | Yield | Reference |

|---|---|---|---|

| N-succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE) | Synthesis from precursors | 45.4% | xml-journal.net |

| N-succinimidyl-3-iodobenzoate (SIB) | Synthesis from ATE | 71.4% | xml-journal.net |

| ¹²⁵I Labeling of ATE | ¹²⁵I | 93.0% labeling yield | xml-journal.net |

| [*I]SIB Synthesis | Radioiododestannylation of STB using tert-butylhydroperoxide | 80% radiochemical yield | researchgate.net |

| N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB) | From 3-hydroxy-4-[¹³¹I]iodobenzoic acid, N-hydroxysuccinimide, and dicyclohexylcarbodiimide | 75% yield | acs.orgnih.gov |

The conjugation technique has been applied to various proteins, including monoclonal antibodies (mAbs). For instance, a related agent, N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB), was used to label the monoclonal antibody 81C6 with a yield of 40-60%. acs.orgnih.gov Another study involving the indirect radioiodination of the DARPin G3 protein using N-succinimidyl-para-iodobenzoate (an isomer of SIB) reported a radiochemical yield of 15 ± 1% and an isolated yield of 13 ± 1%. mdpi.com This highlights that yields can vary significantly depending on the specific labeling agent and the target protein. mdpi.com

Table 2: Protein Conjugation Yields using Iodobenzoate Reagents

| Target Protein | Labeling Reagent | Yield | Reference |

|---|---|---|---|

| Monoclonal Antibody 81C6 | N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB) | 40-60% | acs.orgnih.gov |

| (HE)₃-G3 DARPin | N-succinimidyl-para-iodobenzoate (SPIB) | 15 ± 1% radiochemical yield; 13 ± 1% isolated yield | mdpi.com |

| General Proteins | N-succinimidyl this compound (SIB) | ~2-fold higher than Bolton-Hunter reagent | nih.govacs.org |

These findings underscore the utility of N-succinimidyl this compound and its analogs as effective, though variable, agents for the stable labeling of proteins and peptides. The choice of specific reagent and optimization of reaction conditions are crucial for achieving desired conjugation efficiencies.

Mechanistic Investigations of 3 Iodobenzoate Reactivity

Reaction Pathway Elucidation in Catalytic Processes

The elucidation of reaction pathways in catalytic processes involving 3-iodobenzoate is fundamental to optimizing reaction outcomes. In palladium-catalyzed cross-coupling reactions, the mechanism generally involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, in the palladium-catalyzed annulation reaction between gem-dimethyl containing amides and 1-bromo-2-iodoarenes, a dual ligand system is employed to facilitate two sequential β-C(sp3)–H arylations. nih.gov This process highlights the differential reactivity of the dihaloarene, where the C-I bond is typically more reactive towards oxidative addition than the C-Br bond. nih.gov

In some palladium-catalyzed reactions, the formation of byproducts can provide insight into competing reaction pathways. For example, in Pd/norbornene-catalyzed reactions, besides the desired meta-functionalized product, benzocyclobutene, ortho-functionalized, and ortho,meta-difunctionalized products can be formed. rsc.org The formation of these side products suggests the existence of intermediates that can undergo alternative reaction pathways, such as C-C reductive elimination to form benzocyclobutene. rsc.org

Furthermore, the nature of the catalyst and reactants can dictate the operative pathway. In the copper-catalyzed cross-coupling of bromozincdifluorophosphonate with iodobenzoates, computational studies have revealed different potential pathways. ub.edu One pathway involves the coordination of the iodobenzoate to the copper center, followed by oxidative addition. ub.edu An alternative pathway suggests that the iodobenzoate substrate can initially bind to the zinc cocatalyst before engaging with the copper catalyst. ub.edu The relative Gibbs energies of the intermediates and transition states in these pathways determine the most likely reaction course. ub.edu

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) has emerged as a key mechanistic step in a variety of reactions involving this compound and related aryl halides, particularly in the context of photoredox catalysis. frontiersin.orgunipd.it In these processes, a photocatalyst, upon excitation by visible light, can initiate a SET event with a substrate. unipd.itnih.gov This can lead to the formation of radical ions, which are highly reactive intermediates. acs.org

For example, in the trifluoromethylation of anilines, a proposed mechanism involves a SET from the excited photocatalyst to a trifluoromethyl source, generating a trifluoromethyl radical. mdpi.com This radical then adds to the aniline (B41778) derivative to form a radical intermediate, which is subsequently oxidized to the final product. mdpi.com Similarly, photoredox-catalyzed C-H azidation reactions can proceed through a SET process where an azide (B81097) radical is generated and then reacts with the substrate. rsc.org

The involvement of SET is not limited to photocatalysis. Mechanistic studies of oxidations using o-iodoxybenzoic acid (IBX) have shown that these reactions can be initiated by a SET from the substrate to IBX, forming a radical cation. baranlab.org In the context of copper-promoted reductive trifluoromethylation, a SET from copper to an electrophilic trifluoromethylating reagent generates a trifluoromethyl radical, which then participates in the cross-coupling reaction. cas.cn The intermediacy of radical species in these reactions can sometimes be inferred from the observation of side products or through trapping experiments with radical scavengers like TEMPO. rsc.org

Role of this compound as a Substrate in C-H Activation

This compound and its esters are frequently employed as coupling partners in palladium-catalyzed C-H activation reactions. These reactions offer a powerful strategy for the direct functionalization of C-H bonds, a highly desirable transformation in organic synthesis. In these processes, this compound serves as the electrophilic partner that introduces an aryl group onto a substrate containing an activatable C-H bond.

For instance, in the meta-C-H arylation of anisole (B1667542) derivatives, iodobenzene (B50100) and its substituted analogs, including those with electron-withdrawing groups, are effective coupling partners. chemrxiv.org Similarly, in the C-H functionalization of indoles, iodoarenes are used to introduce aryl groups at specific positions. acs.org The reactivity of the aryl iodide is crucial for the success of these reactions.

In some cases, the position of the iodine atom on the benzoate (B1203000) ring can influence the reaction outcome. For example, in a study on meta-C-H functionalization, while methyl 2-iodobenzoate (B1229623) led to the desired arylated product, the use of methyl this compound or methyl 4-iodobenzoate (B1621894) resulted in the formation of a benzocyclobutene adduct as the major product. nih.gov This suggests that the substitution pattern of the aryl iodide can direct the reaction towards different pathways.

The table below summarizes the use of various iodoarenes, including this compound derivatives, in different C-H activation reactions, highlighting the diversity of substrates that can be functionalized.

| C-H Substrate | Iodoarene Coupling Partner | Catalyst System | Product | Reference |

| Aniline Derivatives | Methyl 2-iodobenzoate | Pd(OAc)₂ / 3-acetylamino-2-hydroxypyridine | meta-Arylated Aniline | nih.gov |

| Anisole Derivatives | Iodobenzene | Pd(OAc)₂ / S,O-Ligand | meta-Arylated Anisole | chemrxiv.org |

| gem-Dimethyl Amides | Methyl 3-bromo-4-iodobenzoate | Pd Catalyst / Dual Ligand System | Benzo-fused Carbocycle | nih.gov |

| 1H-Indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂ / AgOAc | C4-Arylated Indole (B1671886) | acs.org |

Transition State Analysis in Reactions Involving this compound

Transition state analysis provides a theoretical framework for understanding the kinetics and mechanisms of chemical reactions by examining the high-energy transition state that separates reactants from products. numberanalytics.comwikipedia.org In reactions involving this compound, computational methods like Density Functional Theory (DFT) are often employed to calculate the energies of intermediates and transition states, thereby mapping out the reaction's potential energy surface. quantumatk.com

In the copper-catalyzed cross-coupling of bromozincdifluorophosphonate with iodobenzoates, DFT calculations have been used to compare the energetics of different reaction pathways. ub.edu For example, the Gibbs energy barrier for the oxidative addition of methyl 4-iodobenzoate to a copper complex was calculated to be 19.1 kcal/mol, which is lower than that for methyl 2-iodobenzoate. ub.edu This type of analysis helps to explain the observed reactivity and selectivity. Similarly, in palladium/norbornene-catalyzed C-H activation, DFT calculations have been used to investigate the origins of meta-selectivity and the formation of byproducts. rsc.org

The analysis of transition state structures can also reveal key geometric and electronic features that influence reactivity. For instance, in the Sonogashira coupling, the mechanism involves the formation of a palladium-alkynyl complex which then reacts with the aryl halide. wikipedia.org The geometry of the transition state for the oxidative addition of the aryl halide to the palladium center is crucial for the reaction to proceed.

The table below presents calculated activation barriers for key steps in reactions involving iodobenzoate derivatives, illustrating the insights gained from transition state analysis.

| Reaction | Step | Substrate | Calculated Activation Barrier (kcal/mol) | Reference |

| Cu-catalyzed cross-coupling | Oxidative Addition | Methyl 4-iodobenzoate | 19.1 | ub.edu |

| Cu-catalyzed cross-coupling | Reductive Elimination | Product from methyl 2-iodobenzoate | 18.3 | ub.edu |

| K₂S₂O₈-mediated trifluoromethylacylation | Oxidation of CF₃SO₂Na | CF₃SO₂Na | 40.8 | acs.org |

Influence of Reaction Conditions on Mechanistic Pathways

The conditions under which a reaction is performed, including the choice of catalyst, solvent, base, and temperature, can have a profound impact on the operative mechanistic pathway and, consequently, the reaction's outcome. beilstein-journals.org In reactions involving this compound, careful optimization of these parameters is often necessary to achieve the desired product with high yield and selectivity.

For example, in the palladium-catalyzed C-H iodination of arenes using aryl iodides, the choice of the directing group on the substrate and the specific aryl iodide used as the iodinating reagent can influence whether C-I or C-C bond formation occurs. chinesechemsoc.org In some cases, modifying the reaction conditions can lead to the observation of arylation products instead of the expected iodination product. chinesechemsoc.org

In photocatalytic reactions, the nature of the photocatalyst and the presence of additives can alter the mechanism. For instance, in dual catalytic systems combining a photocatalyst with a metal catalyst, the photocatalyst is often responsible for regenerating the active metal catalyst or for generating radical intermediates via SET. beilstein-journals.org The efficiency of these processes can be highly dependent on the reaction medium and the specific photocatalyst employed. researchgate.net

The choice of solvent can also play a critical role. In the palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehyde, screening of various solvents revealed that trifluoroacetic acid (TFA) gave the best yield of the desired product. acs.org This suggests that the acidic and polar nature of TFA may facilitate key steps in the catalytic cycle.

The table below illustrates how different reaction conditions can favor different products or mechanistic pathways in reactions involving iodoarenes.

| Reaction Type | Iodoarene | Key Condition | Observed Outcome/Pathway | Reference |

| meta-C-H Functionalization | Methyl this compound | Pd/Norbornene catalysis | Major formation of benzocyclobutene adduct | nih.gov |

| Pd-catalyzed C-H functionalization | Methyl 2-iodobenzoate | Use of 2-nitrophenyl iodide instead | Observation of arylation product | chinesechemsoc.org |

| C-H Arylation of Indoles | Iodobenzene | Solvent: TFA | Optimal yield of C4-arylated product | acs.org |

Theoretical and Computational Studies of 3 Iodobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 3-iodobenzoate. diva-portal.orgresearchgate.net DFT is a computational method used for electronic structure calculations, providing a framework to investigate the energy and electron density of a molecule. diva-portal.org

DFT calculations have been used to model the electron density distribution in molecules like this compound. These models help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. For instance, a smaller HOMO-LUMO gap can indicate higher reactivity. researchgate.net In related studies, DFT has been used to analyze the electronic structures of various organic and organometallic compounds, providing insights into their reactivity patterns. caltech.edu

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. pressbooks.pub For molecules with rotatable bonds, such as the bond between the carboxyl group and the benzene (B151609) ring in this compound, multiple conformations can exist. wavefun.com The most stable conformation, or the global minimum on the potential energy surface, is the one with the lowest energy. wavefun.com

Computational methods can determine the energies of different conformers, such as staggered and eclipsed forms, and identify the most stable arrangements. pressbooks.pubdigimat.in The energy differences between conformers, often referred to as torsional strain, arise from repulsive interactions between electron clouds of atoms or groups. digimat.inupenn.edu For example, in substituted cyclohexanes, substituents in equatorial positions are generally more stable than in axial positions due to reduced steric hindrance. upenn.edu While specific conformational analysis data for this compound is not detailed in the provided results, the principles of conformational analysis using computational tools are well-established for similar aromatic compounds. pressbooks.pubwavefun.compharmacy180.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the movement and interactions of atoms and molecules. nih.gov These simulations are particularly useful for studying the behavior of molecules in different environments, such as in solution or bound to proteins. researchgate.net For instance, MD simulations have been used to study the binding of small molecules to proteins like human serum albumin (HSA), revealing how the protein's flexibility can influence ligand binding. researchgate.net While specific MD simulation studies focused solely on this compound were not found, this computational technique is highly relevant for understanding its interactions in biological or chemical systems.

Spectroscopic Property Predictions

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental interpretation.

NMR spectroscopy is a powerful tool for structure elucidation. ucl.ac.ukwisc.edu Computational chemistry can predict NMR chemical shifts, which are sensitive to the electronic environment of the nuclei. ucl.ac.uk For aromatic compounds, the chemical shifts of protons are influenced by substituent effects, which can be rationalized by considering the electron-donating or electron-withdrawing nature of the groups attached to the ring. ucl.ac.ukwisc.edu For ethyl this compound, a related compound, the experimentally observed ¹H NMR chemical shifts have been reported. chemicalbook.com

Table 1: Experimental ¹H NMR Chemical Shifts for Ethyl this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 8.367 |

| B | 7.997 |

| C | 7.860 |

| D | 7.168 |

| E | 4.372 |

| F | 1.390 |

Data sourced from ChemicalBook for Ethyl this compound in CDCl₃ at 400 MHz. chemicalbook.com

Note: The specific assignments (A-F) correspond to the protons in the ethyl this compound structure, though they are not explicitly defined in the source.

IR and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. libretexts.orgscm.com IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. scm.com

Computational methods, such as DFT, can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR or Raman spectrum. scm.com These predictions are valuable for assigning experimental spectral bands to specific molecular vibrations. mdpi.com For example, the vibrational modes of a molecule are influenced by the masses of the atoms and the strength of the chemical bonds. americanpharmaceuticalreview.com While specific predicted IR and Raman spectra for this compound are not available in the search results, the general methodology for such predictions is well-established. scm.commdpi.comamericanpharmaceuticalreview.com

Crystal Structure Analysis and Polymorphism Studies

The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions, leading to diverse crystal packing arrangements. While dedicated studies on the polymorphism of 3-iodobenzoic acid itself are not extensively detailed in the provided research, analysis of its derivatives and metal complexes reveals a rich structural landscape.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed in derivatives of this compound, such as ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate. This compound, synthesized from ethyl 4-amino-3-iodobenzoate, exhibits at least two polymorphic forms: a triclinic (MSBT) and a monoclinic (MSBM) system. acs.orgnih.govnih.gov The differing crystal packing in these polymorphs arises from variations in intermolecular interactions. acs.orgfigshare.com In the triclinic form, molecules are linked into dimers via N–H···O hydrogen bonds, forming distinct R22(8) loops. acs.orgnih.gov Conversely, the monoclinic form features infinite chains connected by C–H···O hydrogen bonds. acs.orgnih.gov These structural differences highlight the role of subtle energetic balances in determining the final crystalline form.

The crystal structure of salts containing the this compound anion also provides insight into its packing behavior. In 3-phenylpropylammonium this compound, the introduction of the iodine atom, when compared to the non-iodinated benzoate (B1203000) salt, leads to a completely different hydrogen-bonding pattern, illustrating the significant impact of the iodo-substituent on the supramolecular architecture. researchgate.net

Table 1: Crystallographic Data for a this compound Derivative

| Compound | Crystal System | Space Group | Key Supramolecular Synthons | Reference |

|---|---|---|---|---|

| Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (Triclinic Polymorph, MSBT) | Triclinic | P1̅ | N–H···O hydrogen-bonded dimers (R22(8) loops) | acs.orgnih.govfigshare.com |

| Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (Monoclinic Polymorph, MSBM) | Monoclinic | P21/c | C–H···O hydrogen-bonded infinite chains | acs.orgnih.govfigshare.com |

Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps properties onto the surface, such as the distance from the surface to the nearest nucleus external (de) and internal (di) to the surface, providing a detailed picture of the crystal packing environment.

For derivatives of this compound, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. In the polymorphic forms of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, the supramolecular assembly is primarily stabilized by a combination of noncovalent interactions. acs.orgfigshare.com The analysis of 2D fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these interactions. Typically, H···H interactions account for a significant portion of the surface, reflecting the organic nature of the molecules. tubitak.gov.tr

Key interactions identified through this analysis include:

Halogen-based Interactions (I···H, I···O, I···I): The iodine atom in this compound is a key player in forming specific intermolecular contacts. Halogen bonds, where the iodine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile like an oxygen atom, are a prominent feature. rsc.org In the crystal structures of [Cu2(3-Ibz)4(L)2] complexes, iodo groups form halogen bonds with carboxylate oxygens, axial ligands, or other iodo groups. rsc.org For example, a type I halogen–halogen interaction (I···I) with a distance of 3.6388(8) Å has been observed. rsc.org Weak C–H···I hydrogen bonds are also possible. rsc.org

π–π Stacking Interactions: The aromatic ring of the this compound moiety facilitates π–π stacking interactions, which further stabilize the crystal packing. In the monoclinic polymorph of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, off-set π–π stacking interactions are observed and are stronger than in the triclinic form. acs.orgfigshare.com

The shape index, another feature of Hirshfeld analysis, can reveal π-π stacking by identifying characteristic red and blue triangular patterns. tubitak.gov.tr The combination of these varied intermolecular forces dictates the complex and diverse structural chemistry of this compound-containing compounds.

Table 2: Summary of Intermolecular Interactions in a [Cu2(3-Ibz)4(3-cyanopyridine)2] Complex

| Interaction Type | Description | Observed Distance (Å) | Reference |

|---|---|---|---|

| Halogen–Halogen (Type I) | Interaction between iodine atoms of adjacent iodobenzoate ligands. | 3.6388(8) | rsc.org |

| π–π Interactions | Edge-to-face and face-to-face interactions between iodobenzoate groups. | - | rsc.org |

| C–H···O Hydrogen Bond | Interaction between an iodobenzoate ligand and a carboxylate oxygen of an adjacent unit. | 3.275(6) | rsc.org |

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional forces in the self-assembly of molecular crystals containing this compound. The carboxylate group is a potent hydrogen bond acceptor, while other functional groups present in co-formers or derivatives can act as donors.

In the crystal structures of metal complexes of this compound, hydrogen bonding plays a pivotal role in constructing higher-order networks. For the [Cu2(3-Ibz)4(nicotinamide)2] complex, the amide groups of the nicotinamide (B372718) ligands form classic R22(8) hydrogen-bond dimers, linking the paddlewheel units into a tape-like structure. rsc.org These tapes are further assembled into a sheet via hydrogen bonds between another amide hydrogen and a carboxylate oxygen of the this compound ligand. rsc.org

In salts of this compound, the hydrogen bonding patterns can be complex and determinative of the final structure. The crystal structure of 3-phenylpropylammonium this compound demonstrates a distinct hydrogen-bonding network that differs from its non-iodinated analog, underscoring the electronic influence of the iodine atom on the carboxylate group's hydrogen-bonding propensity. researchgate.net

Applications in Catalysis and Reagent Development

3-Iodobenzoate as a Ligand in Metal-Catalyzed Reactions

While more commonly employed as a substrate or precursor, the structural elements of this compound and its derivatives allow for potential roles as ligands in metal-catalyzed reactions. The carboxylate group or the iodine atom can coordinate to a metal center, influencing the catalytic cycle.

Research into palladium-catalyzed C(sp³)–H arylation has demonstrated the importance of the substituent pattern on iodobenzoate reactants. In studies directed at the functionalization of nonactivated C-H bonds, the choice of iodobenzoate isomer can be critical. For instance, in certain meta-C–H activation reactions, the use of methyl 2-iodobenzoate (B1229623) is successful while methyl this compound or methyl 4-iodobenzoate (B1621894) are not, suggesting that the presence of an ortho-coordinating group is necessary to facilitate the oxidative addition of the aryl halide to the metal center. nih.govnih.gov This highlights a transient coordinating (ligand-like) role for the ester group in proximity to the iodine, which is essential for the reaction's success.

Furthermore, the development of redox-active ligands that can participate in catalytic cycles by shuttling electrons is a burgeoning field in catalysis. researchgate.net While not a direct example of this compound itself, ligands with similar aromatic carboxylate backbones, such as iminosemiquinones, have been shown to enable redox events on the ligand rather than the metal center. researchgate.net This points to the potential for designing novel catalytic systems where a this compound-derived ligand could play a non-innocent role, participating directly in the redox mechanics of a transformation.

Role as a Catalytic Reagent or Precursor in Organic Synthesis

The most significant role of this compound and its esters is as a precursor or building block in organic synthesis, particularly for the construction of complex molecular architectures. ontosight.ai The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions.

Esters such as ethyl this compound serve as foundational materials for creating more elaborate structures. ontosight.ai They are frequently used in palladium-catalyzed reactions like the Suzuki and Sonogashira couplings to form new carbon-carbon bonds. ontosight.ai Moreover, ethyl this compound is a key precursor for the synthesis of other reactive intermediates, such as arylzinc bromides and functionalized arylmagnesium compounds (Grignard reagents). sigmaaldrich.com These organometallic reagents are highly valuable for their ability to form new bonds with a wide range of electrophiles. sigmaaldrich.comorgsyn.org

The versatility of this compound derivatives as precursors is showcased by the range of compounds that can be synthesized from them.

Table 1: Examples of Compounds Synthesized from Ethyl this compound

| Product Synthesized | Reagents/Reaction Type | Reference |

| Arylzinc bromide | i-PrMgBr, THF; then ZnBr₂ | sigmaaldrich.com |

| Functionalized arylmagnesium compound | Not specified | sigmaaldrich.com |

| Ethyl 3-phenylbenzoate | Phenylboronic acid (Suzuki coupling) | sigmaaldrich.com |

| Ethyl 3-[(12-tert-butyldimethylsilyloxymethyl-1,12-dicarba-closo-dodecaboran)-1-yl]benzoate | Not specified | sigmaaldrich.com |

| Ethyl 3-(4-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)benzoate | Not specified | sigmaaldrich.com |

| Ethyl 3-(1-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzoate | Not specified | sigmaaldrich.com |

This role as a precursor extends to the synthesis of bifunctional building blocks. For example, 4-formylphenyl this compound, which can be synthesized from 3-iodobenzoic acid and 4-hydroxybenzaldehyde, contains both an aldehyde and an iodo group. vulcanchem.com This allows for orthogonal functionalization, where each site can be reacted selectively, making it a valuable intermediate for creating complex heterocyclic systems and molecular scaffolds for medicinal chemistry. vulcanchem.com

Development of Novel Synthetic Reagents Derived from this compound

Beyond its use as a simple building block, this compound serves as a platform for the development of more sophisticated synthetic reagents. These derived reagents are designed for specific functions, such as bioconjugation or acting as powerful oxidants.

A prominent example is the synthesis of N-succinimidyl this compound ([I]SIB), a reagent developed for the indirect radioiodination of proteins and peptides. researchgate.net This reagent is typically prepared from a tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), via a radioiododestannylation reaction. researchgate.net The resulting [I]SIB contains an N-hydroxysuccinimide ester, which readily reacts with amine groups (like lysine (B10760008) residues) on proteins under mild conditions. This creates a stable, covalently labeled protein that is crucial for applications in nuclear medicine imaging and therapy. researchgate.net The use of an iodobenzoate-based linker like SIB results in radioiodinated proteins that exhibit greater in vivo stability compared to those labeled by direct electrophilic methods. researchgate.net

Furthermore, the iodine atom in this compound can be oxidized to a hypervalent state, typically iodine(III) or iodine(V). Hypervalent iodine reagents are highly valuable in modern organic synthesis as they are mild, environmentally benign oxidizing agents. acs.org Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are workhorses in oxidative cyclizations, functional group transformations, and C-H functionalization reactions. acs.orgmdpi.comacs.org While commonly derived from iodobenzene (B50100), the principles can be applied to this compound to create functionalized hypervalent iodine reagents. For example, oxidizing 3-iodobenzoic acid or its derivatives could lead to the formation of benziodoxolone-type reagents. These reagents can act as sources for electrophilic group transfer or as potent oxidants in a variety of transformations. acs.orgdiva-portal.org The development of such reagents from the this compound core allows for the introduction of additional functionality, enabling the design of novel transformations.

Biochemical and Biological Research Applications

Substrate and Inhibitor Studies with Enzymes

3-Iodobenzoate and its derivatives have been instrumental in studying enzyme kinetics and interactions, serving as both substrates and inhibitors for various enzymes.

Characterization of Enzyme-Ligand Interactions

The interaction of ligands with enzymes is a cornerstone of understanding biological processes. Derivatives of this compound have been synthesized and used in docking studies to investigate these interactions. For instance, 3-(1H-benzo[d]imidazol-1-yl)phenyl aryl amide derivatives, synthesized from ethyl this compound, have been studied for their binding affinity with enzymes. researchgate.netresearchgate.net These studies provide insights into the binding modes and the specific amino acid residues involved in the interaction, which is crucial for the design of more potent and specific enzyme inhibitors. researchgate.net Noncompetitive inhibitors, which bind to an allosteric site rather than the active site, can be studied using similar approaches. nih.gov The binding of such inhibitors does not prevent substrate binding but inhibits the enzyme's catalytic activity. nih.gov

A key parameter in these studies is the dissociation constant (KD), which quantifies the affinity between a ligand and a protein. Mass spectrometry is a powerful technique to determine KD values for protein-ligand complexes. nih.gov For example, research on the heat shock protein 90 (Hsp90) and its co-chaperones has utilized this method to determine KD values ranging from low micromolar to high nanomolar concentrations. nih.gov

| Derivative | Enzyme/Protein Target | Key Finding | Reference |

|---|---|---|---|

| 3-(1H-benzo[d]imidazol-1-yl)phenyl aryl amide | Not specified | Used in docking studies to analyze enzyme-ligand binding interactions. | researchgate.netresearchgate.net |

Activity-Based Protein Profiling Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex biological samples. nih.govnih.gov These activity-based probes (ABPs) typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. nih.gov

While direct examples of this compound as a core structure for ABPP probes are not prevalent in the provided search results, the principles of ABPP are relevant. ABPP allows for the study of enzyme activity directly, rather than just protein abundance. universiteitleiden.nl Probes can be designed based on known covalent inhibitors or enzyme substrates. universiteitleiden.nl For enzymes lacking a suitable nucleophile for a traditional electrophilic trap, photoaffinity probes with photoreactive groups can be employed. universiteitleiden.nl The development of synthetic probes is crucial for expanding the reach of chemical proteomics and for elucidating important biosynthetic pathways. cost.eu

Metabolic Pathway Elucidation in Microorganisms

Understanding the metabolic pathways of microorganisms is fundamental to microbiology and biotechnology. bmglabtech.com These pathways, which can be anabolic (synthesis of complex molecules) or catabolic (breakdown of complex molecules), are intricate networks of chemical reactions. bmglabtech.com The study of these pathways often involves tracing the fate of labeled compounds. pressbooks.pub

For example, in the study of coenzyme Q biosynthesis in microorganisms like Saccharomyces cerevisiae and Escherichia coli, various metabolic precursors are identified and traced. nih.gov While this compound itself is not a primary metabolite, its derivatives could potentially be used as probes or inhibitors to perturb specific metabolic pathways, thereby helping to elucidate the function of uncharacterized enzymes within those pathways. The use of auxotrophs, which are mutant strains that require a specific nutrient for growth, is a classic method for dissecting metabolic pathways. pressbooks.pub

Biochemical Probe Development and Utilization

This compound and its derivatives have been investigated as biochemical probes for studying enzyme interactions and metabolic pathways. The development of such probes is a significant area of research, aiming to create tools for studying biological systems with high specificity and sensitivity. cost.eu These probes are often designed to target specific proteins or protein families for enrichment and subsequent analysis. cost.eu

Applications in Protein and Peptide Radiolabeling for Research

Radioiodinated proteins and peptides are invaluable tools in biomedical research and nuclear medicine. This compound derivatives have become central to the indirect radioiodination of these biomolecules.

Indirect Radioiodination Methodologies

Indirect radioiodination methods offer advantages over direct methods, particularly for proteins that are sensitive to the harsh conditions of direct labeling or lack a suitable tyrosine residue for iodination. akjournals.com The most common indirect method involves the use of a prosthetic group, a small molecule that is first radioiodinated and then conjugated to the protein or peptide. researchgate.net

N-succinimidyl this compound (SIB), derived from 3-iodobenzoic acid, is a widely used agent for this purpose. researchgate.netgoogle.com The process typically starts with the synthesis of a tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE or STB). akjournals.comresearchgate.net This precursor undergoes radioiododestannylation, where the trialkylstannyl group is replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). researchgate.netjst.go.jp The resulting radioiodinated SIB is then conjugated to the protein or peptide via reaction with primary amine groups, such as the ε-amino group of lysine (B10760008) residues. researchgate.netgoogle.com This method yields radioiodinated proteins that exhibit greater in vivo stability compared to those labeled by direct electrophilic methods. researchgate.net

| Reagent Name | Abbreviation | Role | Reference |

|---|---|---|---|

| N-succinimidyl this compound | SIB | Radioiodinated prosthetic group for conjugation to proteins/peptides. | researchgate.netgoogle.com |

| N-succinimidyl 3-(tri-n-butylstannyl)benzoate | ATE/STB | Tin precursor for the synthesis of radioiodinated SIB. | akjournals.comjst.go.jp |

This indirect labeling strategy has been successfully applied to a variety of biomolecules, including antibodies and peptides, for applications in tumor imaging and therapy. akjournals.comjst.go.jp For example, cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, which target αvβ3 integrin, have been radiolabeled using this approach for cancer research. jst.go.jp

Table of Compounds

| Compound Name |

|---|

| 3-(1H-benzo[d]imidazol-1-yl)phenyl aryl amide |

| This compound |

| 3-iodobenzoic acid |

| Arg-Gly-Asp (RGD) |

| Coenzyme Q |

| Ethyl this compound |

| N-succinimidyl 3-(tri-n-butylstannyl)benzoate |

| N-succinimidyl this compound |

Environmental Science and Biodegradation Research

Anaerobic Degradation Pathways of Halobenzoates

Under anaerobic conditions, the primary initial step in the biodegradation of most aryl halides, including 3-iodobenzoate, is reductive dehalogenation. mdpi.com This process involves the removal of a halogen substituent and its replacement with a hydrogen atom, a reaction known as hydrogenolysis. mdpi.comwur.nl This initial cleavage of the carbon-halogen bond is crucial, as complete dehalogenation is typically required before the aromatic ring can be broken down and mineralized to methane (B114726) (CH₄) and carbon dioxide (CO₂). asm.org

The reductive dehalogenation of this compound to benzoate (B1203000) is a biologically catalyzed reaction. mdpi.comasm.org This transformation can occur as a co-metabolic process or, more significantly, as a form of anaerobic respiration termed dehalorespiration. mdpi.comoup.com In dehalorespiration, the halogenated compound serves as a terminal electron acceptor, allowing the microorganism to conserve energy for growth. oup.comresearchgate.netnih.gov For instance, the anaerobic bacterium Desulfomonile tiedjei is known to dehalogenate this compound, 3-bromobenzoate, and 3-chlorobenzoate (B1228886), all yielding benzoate. mdpi.com The process requires an electron donor, with formate (B1220265) and molecular hydrogen (H₂) being particularly effective. mdpi.comnih.gov

Once dehalogenated to benzoate, the compound enters established anaerobic degradation pathways. The benzoate is first activated to benzoyl-coenzyme A (benzoyl-CoA). researchgate.netresearchgate.net This intermediate is then reductively dearomatized and subsequently undergoes ring cleavage, eventually leading to intermediates that can enter central metabolic pathways. researchgate.net

Microbial Communities Involved in this compound Biodegradation

The biodegradation of this compound is carried out by specific anaerobic microorganisms and microbial consortia. A key organism studied for its ability to dehalogenate aryl halides is Desulfomonile tiedjei (strain DCB-1). mdpi.comnih.govnih.govmsu.edu This obligately anaerobic bacterium can utilize this compound as an electron acceptor, reductively dehalogenating it to benzoate. mdpi.comnih.gov

In many environments, the complete mineralization of this compound is accomplished by syntrophic consortia. wur.nloup.com A well-documented example is a methanogenic consortium that degrades 3-chlorobenzoate, which serves as a model for other halobenzoates. This consortium includes:

Desulfomonile tiedjei : The dehalogenating bacterium that converts the halobenzoate to benzoate. wur.nloup.com

A benzoate oxidizer (Syntrophus buswellii): This bacterium ferments benzoate to acetate (B1210297), H₂, and CO₂. wur.nl

A hydrogenotrophic methanogen (Methanospirillum hungatei): Consumes H₂ and CO₂ to produce methane. wur.nl

An acetoclastic methanogen (Methanosaeta concilii): Converts acetate to methane and CO₂. wur.nl

This division of labor allows for the complete breakdown of the parent compound, which would be impossible for any single species. mdpi.comnih.gov Other bacteria, such as Thauera chlorobenzoica (strain 3CB-1), have also been isolated and shown to degrade this compound under denitrifying conditions. researchgate.netnih.govresearchgate.net This demonstrates that the ability to degrade this compound is not limited to one type of anaerobic environment but can be found in methanogenic, sulfidogenic, and denitrifying communities. nih.govasm.org

| Organism/Consortium | Metabolic Role | Substrates | Conditions | Reference |

|---|---|---|---|---|

| Desulfomonile tiedjei | Reductive Dehalogenation (Dehalorespiration) | This compound, 3-Bromobenzoate, 3-Chlorobenzoate | Anaerobic, Methanogenic | mdpi.comnih.gov |

| Thauera chlorobenzoica | Degradation coupled to denitrification | This compound, 3-Bromobenzoate, 3-Chlorobenzoate | Anaerobic, Denitrifying | researchgate.netnih.gov |

| Methanogenic Consortium | Complete Mineralization | Halobenzoates (e.g., 3-Chlorobenzoate) | Anaerobic, Methanogenic | wur.nloup.com |

Factors Influencing Environmental Fate and Transformation

The persistence and transformation of this compound in the environment are governed by a range of physicochemical and biological factors.

Presence of Oxygen : Oxygen is a critical factor. The primary pathway for the initial attack on this compound, reductive dehalogenation, occurs under anaerobic conditions. mdpi.com The presence of oxygen generally inhibits this process. oup.comnih.gov Some denitrifying bacteria that degrade halobenzoates anaerobically are facultative anaerobes and can grow aerobically on other substrates, but the dehalogenation of compounds like 3-chlorobenzoate by these strains does not proceed in the presence of oxygen. nih.govnih.govresearchgate.net

Electron Acceptors : The availability of suitable electron acceptors is paramount for anaerobic biodegradation. For dehalorespiring organisms like D. tiedjei, this compound itself serves as the electron acceptor. nih.gov In other scenarios, the degradation is coupled to the reduction of other available acceptors. Halobenzoate degradation has been observed in enrichment cultures under various anaerobic conditions, including:

Denitrifying conditions : Nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) serves as the electron acceptor. nih.govnih.govasm.org Bacteria like Thauera chlorobenzoica depend on nitrate to degrade 3-halobenzoates. nih.gov

Sulfidogenic conditions : Sulfate (SO₄²⁻) is the electron acceptor. nih.govresearchgate.net

Iron-reducing conditions : Fe(III) acts as the electron acceptor. wur.nlnih.gov

Methanogenic conditions : CO₂ is the ultimate electron acceptor, being reduced to methane. asm.orgnih.gov The presence of a more energetically favorable electron acceptor can influence which degradation pathway is active. For example, some microbial communities will preferentially use oxygen or nitrate over the halogenated compound. researchgate.net

Other Environmental Factors :

pH : Most microbial degradation processes occur optimally within a pH range of 6-8. uomustansiriyah.edu.iqfrontiersin.org Extreme pH can inhibit the enzymatic activity essential for biodegradation. uomustansiriyah.edu.iq

Temperature : Biodegradation rates are temperature-dependent, with optimal ranges typically between 20-40°C for mesophilic organisms found in soil and sediment. uomustansiriyah.edu.iqfrontiersin.org

Nutrients : The availability of macronutrients (e.g., nitrogen, phosphorus) and micronutrients is essential for microbial growth and metabolism. uomustansiriyah.edu.iqfrontiersin.org

Bioavailability : The extent to which this compound is accessible to microorganisms can be a limiting factor. uomustansiriyah.edu.iq Sorption to soil organic matter or clay particles can reduce its availability in the aqueous phase for microbial uptake and degradation.

| Condition | Primary Electron Acceptor | Observed Degradation | Reference |

|---|---|---|---|

| Aerobic | Oxygen (O₂) | Inhibits reductive dehalogenation | oup.comnih.gov |

| Denitrifying | Nitrate (NO₃⁻), Nitrite (NO₂⁻) | Degradation of this compound and other halobenzoates | nih.govnih.gov |

| Sulfidogenic | Sulfate (SO₄²⁻) | Degradation of halobenzoates demonstrated | nih.gov |

| Iron-Reducing | Iron (Fe³⁺) | Degradation of halobenzoates demonstrated | nih.gov |

| Methanogenic | Carbon Dioxide (CO₂) | Reductive dehalogenation and mineralization to CH₄ and CO₂ | asm.org |

Cross-Adaptation Phenomena in Halobenzoate Degradation

Microbial communities exposed to one halogenated compound can sometimes exhibit an enhanced ability to degrade other, structurally similar compounds. This phenomenon, known as cross-adaptation or acclimation, is significant for the bioremediation of sites contaminated with mixed wastes. asm.orgcapes.gov.br

Studies with anaerobic lake sediments have shown that acclimating a microbial community to one halobenzoate can decrease the lag time for the degradation of another. asm.org For example, sediments acclimated to 3-bromobenzoate or 4-amino-3,5-dichlorobenzoate showed a significantly reduced lag time for the degradation of 3,5-dichlorobenzoate compared to unacclimated sediments. asm.org However, this cross-adaptation is not universal and shows specificity. Sediments acclimated to this compound did not show a reduced lag time for degrading 3-chlorobenzoate, suggesting that distinct microbial populations or enzyme systems may be involved. asm.org

Similarly, denitrifying consortia enriched on 3-chlorobenzoate were able to readily degrade 3-bromobenzoate, but not this compound or 3-fluorobenzoate (B1230327) within the same timeframe. oup.com Conversely, a culture enriched on 4-chlorobenzoate (B1228818) could degrade 4-bromobenzoate (B14158574) and 4-iodobenzoate (B1621894). oup.com This specificity indicates that the enzymes responsible for the initial dehalogenation step have distinct substrate preferences, often related to the position of the halogen on the benzoate ring. oup.comnih.gov The ability of a community to be cross-adapted suggests that prior exposure to one contaminant can prime it for the breakdown of others, a potentially useful attribute for bioremediation strategies. researchgate.net

Role of Promiscuous Enzymes in Biodegradation

Enzyme promiscuity, the ability of an enzyme to catalyze a reaction on a non-native substrate, plays a crucial role in the evolution of new biodegradation pathways for xenobiotic compounds like this compound. researchgate.netnih.govembopress.org The degradation of many man-made chemicals is often initiated by enzymes that have a primary role in metabolizing a structurally similar natural compound. researchgate.net

In the context of this compound degradation, promiscuous enzymes can be responsible for the initial dehalogenation step or for activating the molecule. For example, the anaerobic degradation of 3-chlorobenzoate in Rhodopseudomonas palustris involves a variant of an alicyclic acid coenzyme A ligase (AliA) that promiscuously activates 3-chlorobenzoate to its CoA thioester. researchgate.net This is followed by a reductive dehalogenation step. This suggests that the pathway for degrading this xenobiotic evolved by recruiting enzymes from other metabolic pathways. researchgate.net

The concept of enzyme promiscuity is central to understanding how microorganisms adapt to new chemical challenges. embopress.org A low-level, promiscuous activity can provide a starting point for evolution. nih.gov Under selective pressure (i.e., the presence of a xenobiotic as a potential food source), mutations can arise that enhance this secondary activity, leading to a more efficient and specific enzyme. researchgate.netembopress.org This evolutionary process, driven by promiscuous enzymes, allows microbial communities to expand their metabolic capabilities and degrade novel pollutants. researchgate.netnih.gov The broad substrate specificity of some dehalogenases also points to enzymatic promiscuity, allowing them to act on a range of chlorinated, brominated, and iodinated compounds. mdpi.com

Applications in Advanced Materials Science Research

Precursors for Polymeric Materials

The unique chemical structure of 3-iodobenzoate derivatives makes them important precursors in the development of sophisticated polymeric materials. The iodine substituent can be leveraged to introduce specific functionalities or to facilitate polymerization reactions, leading to polymers with tailored properties for specialized applications, such as medical imaging and stimuli-responsive systems.

Research has demonstrated the use of iodobenzoate-containing monomers in creating radiopaque polymers, which are visible in X-ray imaging. uni-muenchen.deuni-muenchen.de This is particularly valuable for medical devices and implants. In one study, polymers were synthesized using methacrylate (B99206) monomers that incorporated an iodobenzoyl group. uni-muenchen.de For example, a hard, glass-like polymer was created by copolymerizing methyl methacrylate, 2-hydroxyethyl methacrylate (HEMA), and 2-(2'-iodobenzoyl)-ethyl methacrylate. uni-muenchen.de Another formulation resulted in a cross-linked hydrophilic network by polymerizing HEMA with 2-(4-iodobenzoyl)ethyl methacrylate. uni-muenchen.deuni-muenchen.de These materials were found to have excellent tissue compatibility when implanted, showing no signs of necrosis or significant inflammation, which is critical for their use as biomedical materials. uni-muenchen.de

In a different approach, biodegradable polymers like poly-3-hydroxy butyrate (B1204436) (PHB) have been chemically modified to become radiopaque. dntb.gov.ua In this process, the base polymer was first functionalized, and its hydroxyl ends were subsequently "capped" using iodobenzoic acids, such as 4-iodobenzoic acid and 2,3,5-tri-iodobenzoic acid. dntb.gov.ua This method resulted in novel biodegradable polymers that are visible under X-ray, combining the benefits of biocompatibility with intrinsic radiopacity. dntb.gov.ua

Furthermore, derivatives such as methyl 4-amino-3-iodobenzoate have been utilized as key components in the synthesis of "self-immolative" polymers. scribd.com These are advanced materials designed to depolymerize back to their constituent monomers in response to a specific stimulus. scribd.com This property is of great interest for applications in drug delivery, sensors, and materials that can be easily degraded on demand.

| Polymer System | Iodobenzoate Precursor Used | Key Property | Potential Application |

|---|---|---|---|

| Methacrylate Copolymer | 2-(2'-iodobenzoyl)-ethyl methacrylate / 2-(4-iodobenzoyl)ethyl methacrylate | Radiopacity, Biocompatibility uni-muenchen.deuni-muenchen.de | Medical Implants, Contrast Agents uni-muenchen.deuni-muenchen.de |

| Modified Poly-3-hydroxy butyrate (PHB) | 4-Iodobenzoic acid / 2,3,5-tri-iodobenzoic acid | Radiopacity, Biodegradability dntb.gov.ua | Radiopaque Biomaterials dntb.gov.ua |